7-Bromo-2-(piperidin-1-yl)quinoxaline
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Overview
Description
7-Bromo-2-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry. The presence of the bromine atom and the piperidine ring in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylene diamine. The process can be summarized as follows:
Step 1: Reaction of 2-chloroquinoxaline with piperidine in the presence of a base (e.g., potassium carbonate) to form 2-(piperidin-1-yl)quinoxaline.
Step 2: Bromination of 2-(piperidin-1-yl)quinoxaline using bromine or a brominating agent like N-bromosuccinimide to obtain this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical solvents are dimethylformamide and tetrahydrofuran.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
7-Bromo-2-(piperidin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)quinoxaline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-(piperidin-1-yl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-Bromoquinoxaline: Lacks the piperidine ring, affecting its overall reactivity and applications
Uniqueness
7-Bromo-2-(piperidin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-bromo-2-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUPTQWDHNGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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